molecular formula C16H16ClN5O3S B2475057 3-chloro-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide CAS No. 951547-11-8

3-chloro-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Cat. No. B2475057
CAS RN: 951547-11-8
M. Wt: 393.85
InChI Key: SQFCEQRBRUDGDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a tetrazole ring, a benzene ring, and a sulfonamide group would contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the tetrazole ring might participate in acid-base reactions, the ethoxy group could undergo nucleophilic substitution reactions, and the sulfonamide could be hydrolyzed under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and functional groups .

Scientific Research Applications

Crystal Structure and COX-2 Inhibition
Research involving tetrazole derivatives similar to the target compound has explored their crystal structure and potential as cyclooxygenase-2 (COX-2) inhibitors. These studies provide insights into the orientation and interaction of such molecules within the active site of the COX-2 enzyme, indicating their potential therapeutic applications in reducing inflammation or cancer treatment (Al-Hourani et al., 2015).

Antimicrobial and Antifungal Activities
Another area of research for compounds with a similar structure to the target compound includes their synthesis and evaluation for antimicrobial and antifungal activities. This suggests potential applications in developing new treatments for infections caused by bacteria and fungi, showcasing the versatility of these compounds in biomedical research (Zareef et al., 2007).

Molecular Docking and Bioassay Studies
Molecular docking and bioassay studies of similar compounds have been conducted to understand their interaction within biological targets, such as the cyclooxygenase-2 enzyme. These studies underline the importance of structural analysis in developing potential therapeutic agents for conditions like inflammation and pain (Al-Hourani et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being investigated as a potential drug, its mechanism of action might involve binding to a specific protein or enzyme in the body.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

properties

IUPAC Name

3-chloro-N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O3S/c1-2-25-14-8-6-13(7-9-14)22-16(19-20-21-22)11-18-26(23,24)15-5-3-4-12(17)10-15/h3-10,18H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFCEQRBRUDGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

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